

Performance of Disulfiram-d20 in different mass spectrometry instruments

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Compound of Interest

Compound Name: Disulfiram-d20

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Performance of Disulfiram-d20 in Mass Spectrometry: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the expected performance of **Disulfiram-d20** as an internal standard for the quantification of Disulfiram in various mass spectrometry instruments. Due to a lack of publicly available, direct head-to-head comparisons of **Disulfiram-d20** across different mass spectrometers, this document compiles data from validated bioanalytical methods for Disulfiram that utilize alternative internal standards. This information serves as a valuable benchmark for researchers developing and validating their own assays using the stable isotope-labeled standard, **Disulfiram-d20**.

Disulfiram-d20 is the ideal internal standard for the quantification of Disulfiram by GC- or LC-MS, as it is commercially available and, being a deuterated form of the analyte, it is expected to have nearly identical chromatographic behavior and ionization efficiency, while being distinguishable by its mass-to-charge ratio. This minimizes variability during sample preparation and analysis, leading to more accurate and precise results.

Comparative Performance Data

The following table summarizes the performance of various UPLC-MS/MS methods for the quantification of Disulfiram and one of its major metabolites, S-Methyl-N,N-

Diethylthiocarbamate (DET-Me), using different internal standards and mass spectrometry platforms. This data can be used to estimate the expected performance when using **Disulfiram-d20** as the internal standard for Disulfiram analysis.

Analyte	Internal Standard (IS)	Mass Spectrometer	LLOQ (ng/mL)	Linearity Range (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (% Bias)
Disulfiram	Diphenhydramine	Not Specified	0.6	0.6 - 1200	< 8.93%	< 12.39%	±7.75%
S-Methyl-N,N-Diethylthiocarbamate (DET-Me)	S-ethylthiopylthiocarbamate (EPTC)	Triple Quadrupole	0.500	0.500 - 50.0	3.38 - 5.94%	1.86 - 7.74%	Not Specified

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are generalized experimental protocols based on published methods for Disulfiram and its metabolites.

Generalized Protocol for Disulfiram Quantification in Plasma using UPLC-MS/MS

This protocol is a composite based on established methods and best practices, recommending the use of **Disulfiram-d20** as the internal standard.

1. Sample Preparation: Solid Phase Extraction (SPE)

- To 500 µL of plasma, add 20 µL of the working internal standard solution (**Disulfiram-d20**).
- Vortex and centrifuge the sample.

- Load the supernatant onto a preconditioned SPE cartridge (e.g., Waters Oasis HLB).
- Wash the cartridge with LC-MS grade water, followed by a weak organic wash (e.g., 1% methanol in water).
- Elute the analyte and internal standard with an appropriate organic solvent (e.g., 500 μ L of methanol).
- Add 250 μ L of LC-MS grade water to the eluent.
- Inject 10-15 μ L of the final solution onto the UPLC-MS/MS system.

2. UPLC Conditions

- Column: A reversed-phase column suitable for small molecule analysis (e.g., Waters Acquity HSS T3, 2.1 \times 100 mm, 1.8 μ m).
- Mobile Phase: A gradient or isocratic elution using a mixture of 0.1% formic acid in water and 0.1% formic acid in methanol or acetonitrile. A common isocratic condition is a 22:78 (v/v) ratio of aqueous to organic mobile phase[1].
- Flow Rate: 0.200 mL/min.
- Run Time: Approximately 5 minutes.

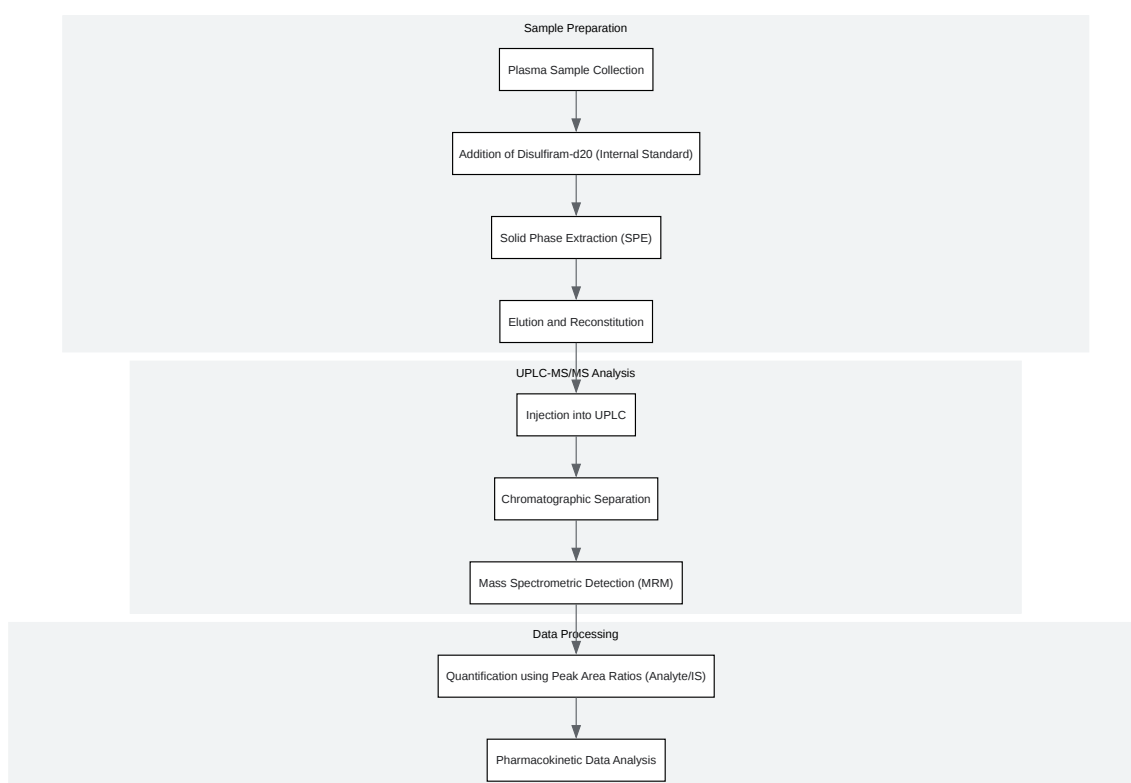
3. Mass Spectrometry Conditions

- Instrument: A triple quadrupole mass spectrometer is commonly used for quantitative bioanalysis.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions (Hypothetical for Disulfiram and **Disulfiram-d20**):
 - Disulfiram: The transition 296.95 \rightarrow 115.94 has been reported[2].

- **Disulfiram-d20**: The precursor ion would be approximately m/z 317 (due to the 20 deuterium atoms). The product ion would likely be the same as for unlabeled Disulfiram (m/z 115.94), assuming the fragmentation occurs at a part of the molecule without deuterium labels. The exact transition should be determined by direct infusion and optimization on the specific instrument.

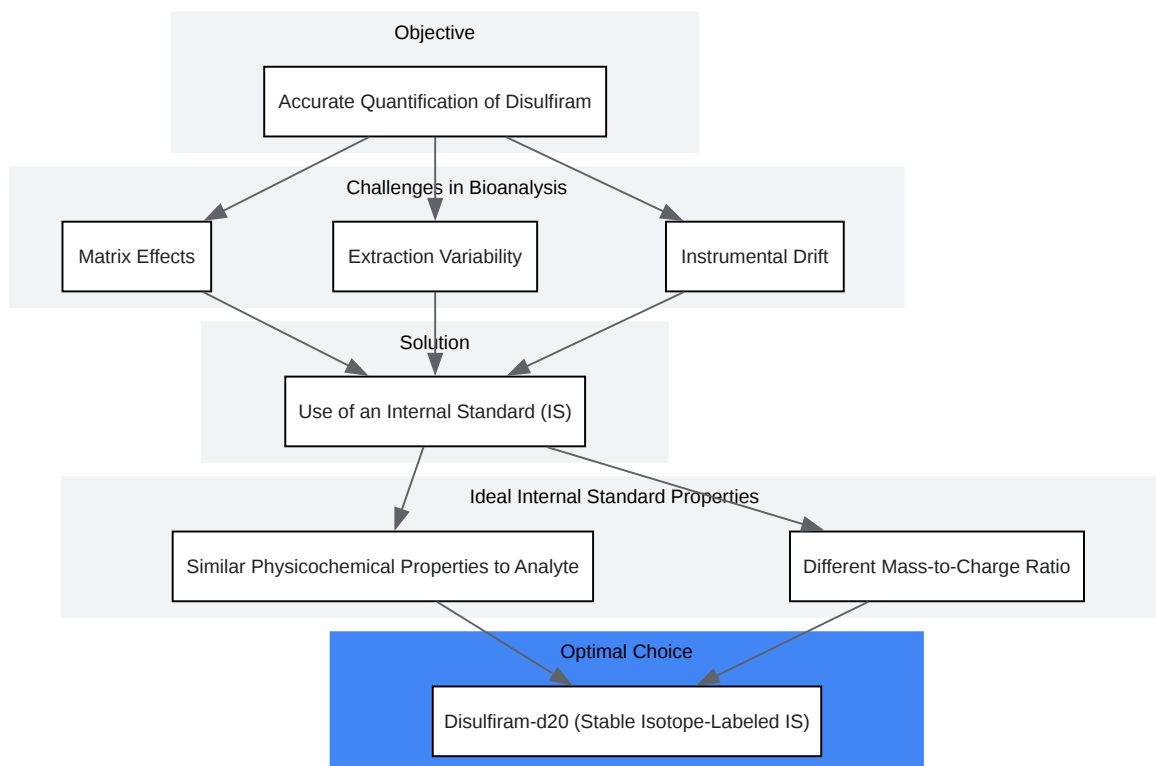
Visualizing the Workflow

The following diagrams illustrate the key processes in a typical bioanalytical workflow for Disulfiram quantification and the logical relationship for selecting an appropriate internal standard.



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Caption: A typical experimental workflow for the quantification of Disulfiram in plasma.



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Caption: The rationale for selecting **Disulfiram-d20** as the internal standard.

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